Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate CAS number and chemical properties
Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate is a substituted pyridine derivative featuring a dichlorinated aromatic ring and an ethyl acrylate moiety. As a functionalized heterocyclic compound, it holds significant potential as a versatile building block in the synthesis of complex molecular architectures. The strategic placement of chlorine atoms on the pyridine ring offers distinct sites for selective chemical modifications, such as nucleophilic aromatic substitution and cross-coupling reactions.[1] This makes it a valuable intermediate in the development of novel therapeutic agents and agrochemicals.[2][3] The electron-withdrawing nature of the dichloropyridine ring, coupled with the conjugated acrylate system, suggests potential applications in materials science and as a scaffold in medicinal chemistry for targeting a range of biological pathways.[4] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, analytical characterization methods, and potential applications.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1621706-02-2, 2248349-55-3 | [5] |
| IUPAC Name | ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate | [5] |
| Molecular Formula | C₁₀H₉Cl₂NO₂ | [5] |
| Molecular Weight | 248.09 g/mol | Calculated |
| Physical Form | Expected to be a powder or crystalline solid at room temperature. | [6] |
| Melting Point | Estimated to be in the range of 190-200°C, based on the similar compound (2E)-3-(2,6-dichlorophenyl)prop-2-enoic acid (194-196°C). | [6] |
| Boiling Point | Not available. Likely to decompose at higher temperatures. | [7] |
| Solubility | Expected to be soluble in common organic solvents like methanol, chloroform, and ethyl acetate.[8] |
Synthesis of Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate
A robust and stereoselective method for the synthesis of the target compound is the Horner-Wadsworth-Emmons (HWE) reaction.[9][10] This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde to predominantly form an (E)-alkene.[9] The proposed synthetic pathway involves two main stages: the synthesis of the key intermediate, 2,6-dichloropyridine-3-carbaldehyde, followed by the HWE reaction.
Stage 1: Synthesis of 2,6-dichloropyridine-3-carbaldehyde
The synthesis of the aldehyde precursor can be achieved from commercially available 2,6-dichloropyridine through a formylation reaction.
Experimental Protocol:
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Lithiation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78°C (a dry ice/acetone bath).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise while maintaining the temperature at -78°C. The reaction mixture is stirred for 1 hour at this temperature.
-
Formylation: To the resulting solution, add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise at -78°C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure 2,6-dichloropyridine-3-carbaldehyde.
Stage 2: Horner-Wadsworth-Emmons Reaction
The final product is synthesized via the HWE reaction between 2,6-dichloropyridine-3-carbaldehyde and triethyl phosphonoacetate.
Experimental Protocol:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents) is prepared in anhydrous THF.
-
Triethyl phosphonoacetate (1.2 equivalents) is added dropwise to the suspension at 0°C (an ice bath). The mixture is stirred at this temperature for 30 minutes, then at room temperature for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Condensation: A solution of 2,6-dichloropyridine-3-carbaldehyde (1 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 3-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.
-
Work-up: The reaction is carefully quenched with water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to afford Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate as a solid.
Synthesis Workflow Diagram
Caption: Synthesis of Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the vinylic protons (two doublets with a large coupling constant, >15 Hz, indicative of an E-configuration), and the aromatic protons on the pyridine ring.[11]
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Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should display characteristic absorption bands for the C=O stretch of the ester (around 1710-1730 cm⁻¹), the C=C stretch of the alkene (around 1620-1640 cm⁻¹), and C-Cl stretches in the fingerprint region.[12]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement. The mass spectrum will also show a characteristic isotopic pattern due to the presence of two chlorine atoms.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID can be employed to determine the purity of the final product.[13][14]
Potential Applications and Research Directions
The structural motifs present in Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate suggest several promising avenues for research and application.
Pharmaceutical Applications
Dichloropyridine derivatives are key intermediates in the synthesis of a wide range of biologically active compounds.[1][2] They are used in the development of kinase inhibitors for cancer therapy, antiviral agents, and antibacterial compounds.[4][8] The title compound could serve as a starting material for the synthesis of novel drug candidates. For instance, the acrylate moiety can act as a Michael acceptor, allowing for covalent modification of biological targets, a strategy employed in the design of some anticancer drugs.
Agrochemical Applications
Pyridine-based compounds are widely used as herbicides, fungicides, and insecticides.[2][3][8] The 2,6-dichloropyridine core is a known pharmacophore in some agrochemicals. Further derivatization of the title compound could lead to the discovery of new crop protection agents.
Materials Science
The conjugated system of the molecule, which includes the pyridine ring and the acrylate group, suggests potential applications in materials science. Such compounds can be precursors for polymers with specific optical or electronic properties.
Potential Drug Discovery Workflow
Caption: Potential Drug Discovery Workflow.
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